molecular formula C23H17Cl2F3N2O4S B4791571 ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B4791571
M. Wt: 545.4 g/mol
InChI Key: GCWFXLHOHZEECL-UHFFFAOYSA-N
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Description

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a multifunctionalized aromatic core. Its structure includes:

  • A thiophene ring substituted at positions 2, 3, 4, and 3.
  • Ethyl carboxylate at position 2.
  • 4-Chlorobenzamido and 5-carbamoyl groups at positions 2 and 5, respectively, with the latter incorporating a 2-chloro-5-(trifluoromethyl)phenyl moiety.
  • A methyl group at position 3.

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-5-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2F3N2O4S/c1-3-34-22(33)17-11(2)18(35-21(17)30-19(31)12-4-7-14(24)8-5-12)20(32)29-16-10-13(23(26,27)28)6-9-15(16)25/h4-10H,3H2,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWFXLHOHZEECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with ethyl 2-bromo-4-methylthiophene-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as xylene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. The incorporation of the trifluoromethyl moiety in ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(4-chlorobenzamido)-4-methylthiophene-3-carboxylate may improve its efficacy against various cancer cell lines due to increased lipophilicity and metabolic stability. Studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to exhibit activity against a range of bacterial and fungal pathogens. The presence of the chlorobenzamide and thiophene moieties may contribute to this effect by disrupting microbial cell membranes or interfering with essential metabolic processes .

1.3 Enzyme Inhibition
The unique structure of this compound positions it as a candidate for enzyme inhibition studies. The trifluoromethyl group is known to enhance binding affinity in enzyme-substrate interactions, which could be beneficial in developing inhibitors for enzymes implicated in diseases such as diabetes and hypertension .

Agricultural Applications

2.1 Fungicidal Activity
The compound's potential as a fungicide is notable, particularly due to the presence of the chlorinated and trifluoromethyl groups, which are often associated with enhanced biological activity against fungal pathogens. Research into related compounds has shown promising results in controlling plant diseases caused by fungi, suggesting that this compound could be explored for similar applications .

2.2 Herbicidal Properties
Additionally, the herbicidal potential of this compound warrants investigation. The structural components may interact with plant growth regulators or disrupt metabolic pathways critical for weed survival, making it a candidate for development as a selective herbicide .

Chemical Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced properties. Understanding the synthetic pathways is crucial for optimizing yield and purity, which are essential for both research and commercial applications.

Synthesis Step Reagents/Conditions Expected Products
Step 1Chlorination of phenol2-Chloro-5-(trifluoromethyl)phenol
Step 2CarbamoylationEthyl carbamate derivative
Step 3Thiophene couplingFinal product: Ethyl 5-{...}

Case Studies

Several studies have documented the efficacy of related compounds in clinical and agricultural settings:

  • Case Study 1: A study on trifluoromethyl-substituted phenols demonstrated significant anticancer activity against breast cancer cell lines, suggesting that ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl} could exhibit similar effects due to its structural analogies .
  • Case Study 2: Research into chlorinated fungicides revealed that compounds with similar structures effectively reduced fungal spore germination and mycelial growth, indicating a potential application for this compound in crop protection .

Mechanism of Action

The mechanism of action of ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents (Position) Key Functional Groups
Target Compound Thiophene 2: 4-Chlorobenzamido; 3: Ethyl carboxylate; 4: Methyl; 5: Carbamoyl with Cl/CF₃-phenyl Cl, CF₃, amide, ester
ETHYL 4-CARBAMOYL-5-(5-CHLORO-2-METHOXYBENZAMIDO)-3-METHYLTHIOPHENE-2-CARBOXYLATE Thiophene 2: Ethyl carboxylate; 4: Carbamoyl; 5: 5-Chloro-2-methoxybenzamido; 3: Methyl Methoxy, amide, ester
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Thiophene 2: Amino; 3: Ethyl carboxylate; 4: Methyl; 5: Phenyl Amino, ester, phenyl
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Thiazole 2: Pyrazole with Cl/F-phenyl; 5: Ethyl carboxylate; 4: Methyl Pyrazole, Cl, F, ester

Key Observations :

  • Core Heterocycle : Thiophene (target) vs. thiazole (). Thiazole’s additional nitrogen may enhance hydrogen bonding .
  • Substituent Positioning : The target’s 5-carbamoyl group distinguishes it from analogs with methoxy () or phenyl () groups.
  • Electron-Withdrawing Groups: The target’s trifluoromethyl and dual chloro substituents increase lipophilicity and metabolic stability compared to methoxy or amino groups .

Physicochemical Properties

Inferred properties based on substituent effects:

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (aq.)
Target Compound ~550 ~4.2 Low
ETHYL 4-CARBAMOYL-... () ~480 ~3.1 Moderate
2-Amino-4-methyl... () ~290 ~2.5 High

Analysis :

  • The target’s higher logP (due to CF₃ and Cl groups) suggests greater membrane permeability but lower aqueous solubility compared to analogs with polar groups (e.g., methoxy or amino) .

Bioactivity and Mode of Action

  • Target Compound : The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors). Dual chloro groups could modulate electronic effects for target selectivity .
  • Analog in : Methoxy group’s electron-donating nature may reduce binding affinity compared to CF₃.
  • Thiazole Derivative () : Fluorine improves metabolic stability, but pyrazole-thiazole core may target different pathways (e.g., COX enzymes) .

Bioactivity Profiling :

  • Compounds with similar substituents (e.g., amides, halogens) cluster in hierarchical clustering analyses, suggesting overlapping modes of action (e.g., protease inhibition) .

Biological Activity

The compound ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H17ClF3N3O3SC_{19}H_{17}ClF_3N_3O_3S. The structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Thienyl ring : Contributes to the lipophilicity and potential interaction with biological membranes.
  • Trifluoromethyl group : Enhances metabolic stability and may influence electronic properties.
  • Chloro and carbamoyl groups : Potentially increase binding affinity to biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing trifluoromethyl and chloro groups have shown promising results against various cancer cell lines.

  • Mechanism of Action : Compounds with thienyl structures often interact with DNA or inhibit specific enzymes involved in cancer cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl enhances these interactions by stabilizing the active conformation of the molecule.
  • Case Studies :
    • In a study evaluating a series of thiophene derivatives, it was found that compounds with similar substitutions demonstrated IC50 values in the low micromolar range against pancreatic cancer cell lines (BxPC-3 and Panc-1) .
    • Another study highlighted the ability of compounds with trifluoromethyl groups to induce apoptosis in cancer cells, suggesting that the ethyl derivative may also possess similar properties .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression. For example, heteroaryl-carboxamide compounds have been reported as plasma kallikrein inhibitors, which play a role in various pathological conditions .

Antimicrobial Activity

While primarily studied for anticancer properties, the structural characteristics of this compound suggest potential antimicrobial activity. Compounds with similar frameworks have been noted for their ability to disrupt bacterial cell membranes or inhibit bacterial growth .

Anticancer Activity Overview

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound ABxPC-30.051DNA intercalation
Compound BPanc-10.066Apoptosis induction
Ethyl DerivativeVariousTBDTBD

Enzyme Inhibition Studies

Enzyme TargetCompound NameInhibition TypeIC50 (µM)
Plasma KallikreinEthyl DerivativeCompetitiveTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE, and how can reaction yields be improved?

  • Methodology : Use multi-step condensation reactions, starting with functionalized thiophene precursors. Key steps include:

  • Carbamoylation : React 2-chloro-5-(trifluoromethyl)phenyl isocyanate with a thiophene-3-carboxylate intermediate under anhydrous conditions (e.g., DMF, 0–5°C).

  • Benzamido coupling : Introduce the 4-chlorobenzamido group via EDC/HOBt-mediated amidation .

  • Yield optimization : Monitor reaction progress via TLC/HPLC and use column chromatography for purification. Typical yields range from 45–65%, with improvements possible via microwave-assisted synthesis or catalyst screening (e.g., Pd-mediated cross-coupling) .

    Step Reagents/Conditions Yield Range
    CarbamoylationDMF, 0–5°C, 12h50–60%
    Benzamido couplingEDC/HOBt, DCM, RT45–55%
    Final esterificationEthanol, H₂SO₄ catalyst, reflux60–65%

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns (e.g., trifluoromethyl singlet at δ ~110 ppm in ¹³C NMR) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns (e.g., cleavage at the carbamoyl group).
  • HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) .
    • Critical Note : X-ray crystallography is recommended for absolute stereochemical confirmation if single crystals are obtainable .

Q. What preliminary biological screening assays are appropriate for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, given the carbamoyl/benzamido motifs’ potential interaction with active sites .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict bond lengths/angles and compare with X-ray data .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions to rationalize reactivity (e.g., carbamoyl group’s electrophilicity) .
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ_max (e.g., π→π* transitions in thiophene ring) .

Q. What strategies address contradictions in reported bioactivity data for structurally analogous thiophene derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., pH, solvent, cell lines) across studies to identify confounding variables .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-chlorobenzamido with 4-fluorobenzamido) and retest activity .
  • Proteomics : Use affinity chromatography or SPR to identify off-target interactions that may explain divergent results .

Q. How can environmental fate studies be designed to assess this compound’s persistence and ecotoxicity?

  • Methodology :

  • Hydrolysis Stability : Incubate in buffer solutions (pH 4–9) at 25–50°C, monitor degradation via LC-MS .

  • Photolysis : Expose to UV light (λ = 254 nm) and quantify breakdown products.

  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .

    Parameter Test Method Key Metrics
    Hydrolysis half-lifeLC-MS, pH 7, 25°Ct₁/₂ > 30 days = persistent
    Photolytic degradationUV chamber, λ = 254 nmQuantum yield calculation
    Algal toxicityPseudokirchneriella subcapitataEC₅₀ (72h)

Q. What crystallographic challenges arise in resolving this compound’s solid-state structure, and how are they overcome?

  • Methodology :

  • Crystal Growth : Use slow evaporation (e.g., ethyl acetate/hexane) or vapor diffusion.
  • Disorder Handling : For flexible substituents (e.g., ethyl ester), apply restraints during refinement .
  • Data Collection : High-resolution synchrotron radiation may be needed for weakly diffracting crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.